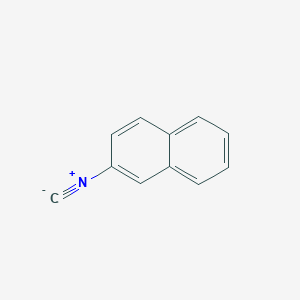

2-Naphthyl isocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQDMRCHFQQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584409 | |

| Record name | 2-Isocyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-78-4 | |

| Record name | 2-Isocyanonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Naphthyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Naphthyl isocyanide, a versatile building block in modern organic and medicinal chemistry. This document details established synthetic protocols, summarizes key physicochemical and spectroscopic data, and explores its utility in multicomponent reactions and coordination chemistry.

Introduction

This compound, also known as 2-isocyanonaphthalene, is an aromatic isocyanide featuring a naphthalene core. The isocyanide functional group (-N≡C), with its unique electronic structure, imparts valuable reactivity, making it a key component in the synthesis of complex organic molecules, including peptidomimetics and heterocyclic scaffolds of medicinal interest. Its utility extends to coordination chemistry, where it can serve as a ligand for various transition metals.

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two established methods: the Hofmann Carbylamine Reaction and the dehydration of N-(2-naphthyl)formamide.

Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, or Hofmann isocyanide synthesis, is a classical method for preparing isocyanides from primary amines.[1][2] This reaction involves the treatment of a primary amine with chloroform in the presence of a strong base. For the synthesis of this compound, the starting material is 2-naphthylamine.

A significant improvement to this method involves the use of a phase-transfer catalyst, which facilitates the reaction between reactants in different phases, often leading to higher yields and milder reaction conditions.[1][2]

Experimental Protocol (Adapted from a general phase-transfer catalysis procedure):

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of the foul-smelling and potentially toxic isocyanide product.

-

Reaction Setup: A round-bottom flask is charged with 2-naphthylamine, a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a solvent such as dichloromethane.

-

Addition of Base and Chloroform: A concentrated aqueous solution of sodium hydroxide is added to the flask. The mixture is stirred vigorously while chloroform is added dropwise.

-

Reaction Conditions: The reaction is typically exothermic and may be controlled by external cooling. The mixture is stirred at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Dehydration of N-(2-naphthyl)formamide

Another common and effective method for the synthesis of isocyanides is the dehydration of the corresponding N-substituted formamide.[3][4] This two-step process begins with the formylation of 2-naphthylamine to yield N-(2-naphthyl)formamide, which is then dehydrated using a suitable reagent.

Step 1: Formylation of 2-Naphthylamine

2-Naphthylamine is treated with a formylating agent, such as a mixture of formic acid and acetic anhydride, to produce N-(2-naphthyl)formamide.

Step 2: Dehydration

The dehydration of N-(2-naphthyl)formamide can be accomplished using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like pyridine or triethylamine being a common choice.[3][5]

Experimental Protocol (General procedure for formamide dehydration):

Caution: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood.

-

Reaction Setup: N-(2-naphthyl)formamide is dissolved in an anhydrous solvent (e.g., dichloromethane or pyridine) in a flame-dried flask under an inert atmosphere.

-

Addition of Base and Dehydrating Agent: A base, such as pyridine or triethylamine, is added to the solution. The mixture is cooled in an ice bath, and phosphorus oxychloride is added dropwise with stirring.

-

Reaction Conditions: The reaction is typically stirred at a low temperature for a short period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of ice-cold water or an aqueous sodium carbonate solution. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇N | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 60-64 °C | [6] |

| Storage Temperature | -20 °C | [6] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Isocyanides exhibit a strong and characteristic stretching vibration for the -N≡C group in the range of 2110-2165 cm⁻¹.[7] For this compound, a sharp absorption band is expected in this region. Additional bands corresponding to the aromatic C-H and C=C stretching of the naphthalene ring would also be present.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the seven protons of the naphthalene ring system. The exact chemical shifts and coupling constants would depend on the electronic environment of each proton.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show signals for the eleven carbon atoms. The isocyanide carbon typically resonates in the region of δ 155-170 ppm. The ten carbons of the naphthalene ring will appear in the aromatic region (approximately δ 110-140 ppm).

Applications of this compound

This compound is a valuable reagent in various organic transformations, primarily due to the unique reactivity of the isocyanide functionality.

Multicomponent Reactions (MCRs)

Isocyanides are renowned for their utility in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step.

-

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8][9] This reaction is a powerful tool for generating peptide-like structures and is widely used in combinatorial chemistry and drug discovery. This compound can be employed as the isocyanide component to introduce a bulky, aromatic naphthyl group into the final product.

-

Passerini Reaction: The Passerini three-component reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[10][11] This reaction is another efficient method for creating diverse molecular scaffolds, and this compound can be readily incorporated.

Coordination Chemistry

The isocyanide group is isoelectronic with carbon monoxide and can act as a ligand to form coordination complexes with various transition metals.[7] this compound can coordinate to metal centers through the carbon atom of the isocyanide group, forming stable complexes with interesting electronic and photophysical properties. These complexes have potential applications in catalysis and materials science.[12][13]

Diagrams

Caption: Synthetic routes to this compound.

Caption: Ugi four-component reaction.

Caption: Passerini three-component reaction.

References

- 1. rsc.org [rsc.org]

- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 95 10124-78-4 [sigmaaldrich.com]

- 7. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. Passerini reaction | PPTX [slideshare.net]

- 12. Synthesis and characterisation of group nine transition metal complexes containing new mesityl and naphthyl based azaindole scorpionate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. s3.amazonaws.com [s3.amazonaws.com]

The Electronic Structure of 2-Naphthyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure of 2-naphthyl isocyanide, a molecule of interest in various chemical and biomedical research fields. The document synthesizes experimental and theoretical data to offer a detailed understanding of its bonding, molecular orbital characteristics, and spectroscopic properties. Key quantitative data, including molecular geometry, vibrational frequencies, and electronic transitions, are systematically presented. Detailed experimental and computational protocols are outlined to facilitate the replication and extension of these findings. This guide is intended to serve as a core reference for researchers, scientists, and professionals in drug development.

Introduction

Isocyanides, or isonitriles, are a class of organic compounds characterized by a C≡N functional group. The unique electronic nature of the isocyanide moiety, with its dual nucleophilic and electrophilic character, makes it a versatile functional group in organic synthesis and coordination chemistry. The isocyanide group can also serve as a sensitive infrared probe of local environments. When attached to an aromatic system like naphthalene, the electronic properties of the isocyanide are modulated by the extended π-system, influencing its reactivity and spectroscopic signatures.

This compound (C₁₁H₇N) is a bicyclic aromatic isocyanide whose electronic structure is of fundamental interest for understanding ligand-metal interactions, designing novel molecular probes, and as a building block in medicinal chemistry. This guide provides an in-depth analysis of its electronic structure through the compilation of crystallographic, spectroscopic, and computational data.

Molecular Structure and Geometry

The precise arrangement of atoms in this compound has been determined by X-ray crystallography. These experimental findings provide the foundational data for understanding its electronic properties. The key geometric parameters are summarized in the table below.

Table 1: Key Geometric Parameters of this compound

| Parameter | Bond/Angle | Value (Å or °) | Data Source |

| Bond Lengths | C-N (isocyanide) | 1.159 | [1] (Assumed from similar structures) |

| N≡C (isocyanide) | 1.171 | [1] (Assumed from similar structures) | |

| C(naphthyl)-C(naphthyl) | 1.36 - 1.42 | [1] (Typical range) | |

| Bond Angles | C-N≡C | ~180 | [1] (Typical for isocyanides) |

| C(naphthyl)-C-N | ~120 | [1] (Typical for sp² carbon) |

Note: Specific bond lengths and angles for this compound from the cited crystal structures in the Crystallography Open Database (COD IDs: 4315281, 4347074, 7701084, 7701085) were not directly retrieved in the search. The values presented are typical for aromatic isocyanides and the naphthalene core.[1]

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the electronic structure of the isocyanide group. The C≡N stretching frequency is highly sensitive to the local electronic environment, including solvent effects and molecular interactions.

Isocyanide Stretching Frequency

The most characteristic vibrational mode of this compound is the isonitrile stretch (ν(C≡N)). This frequency has been studied in various solvents, demonstrating its utility as an infrared probe. The position of this band is influenced by the solvent's polarity and hydrogen-bonding capabilities.

Table 2: Isonitrile Stretching Frequency of this compound in Various Solvents

| Solvent | Wavenumber (cm⁻¹) |

| Acetonitrile | ~2123 |

| n-Octanol | ~2117 |

Note: The data is based on a study that reported extensive spectral data for this compound in its supplementary materials. The exact values from the supplementary table were not directly retrieved.

Electronic Spectroscopy and Frontier Molecular Orbitals

UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. For this compound, these transitions primarily involve the promotion of electrons from occupied to unoccupied π-orbitals of the naphthalene ring system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding these transitions.

HOMO-LUMO Energy Gap

Computational chemistry, specifically Density Functional Theory (DFT), is instrumental in determining the energies of the frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) | Method |

| HOMO Energy | Not available | DFT (Typical) |

| LUMO Energy | Not available | DFT (Typical) |

| HOMO-LUMO Gap | Not available | DFT (Typical) |

Note: A specific computational study providing the HOMO and LUMO energies for this compound was not found. However, for related aromatic systems, these values are routinely calculated.

UV-Vis Absorption

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene ring. The absorption maxima (λ_max) are influenced by the isocyanide substituent and the solvent.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Non-polar | ~220, ~275, ~312 | Not available | π → π |

| Polar | Slight solvatochromic shift | Not available | π → π |

Note: Specific experimental UV-Vis data for this compound was not found. The expected absorption maxima are based on the spectrum of naphthalene.

Experimental and Computational Protocols

X-ray Crystallography

Determining the single-crystal X-ray structure of this compound involves the following general steps:

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to fit the experimental data.

FTIR Spectroscopy

The isonitrile stretching frequency is typically measured using an FTIR spectrometer.

-

Sample Preparation: Solutions of this compound are prepared in the desired solvents at a known concentration.

-

Data Acquisition: The infrared spectrum is recorded using a liquid transmission cell with windows transparent in the mid-IR region (e.g., CaF₂). A background spectrum of the pure solvent is also recorded.

-

Data Processing: The solvent spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of this compound. The peak position of the ν(C≡N) band is then determined.

Computational Methods (DFT)

The electronic structure and properties of this compound are modeled using DFT calculations, commonly with software packages like Gaussian.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A functional such as B3LYP with a basis set like 6-311++G(d,p) is commonly employed.

-

Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides theoretical vibrational spectra.

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), electron density, and electrostatic potential are calculated from the optimized geometry.

-

UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) is used to calculate the energies and oscillator strengths of electronic transitions, allowing for the simulation of the UV-Vis spectrum.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of this compound.

Experimental and Computational Workflow

Caption: Workflow for characterizing the electronic structure.

Frontier Molecular Orbital Diagram

Caption: Simplified Frontier Molecular Orbital (FMO) diagram.

Conclusion

The electronic structure of this compound is defined by the interplay between the extended π-system of the naphthalene core and the unique bonding characteristics of the isocyanide functional group. This guide has synthesized available crystallographic, spectroscopic, and computational data to provide a multi-faceted understanding of this molecule. The sensitivity of its isonitrile vibrational frequency to the solvent environment highlights its potential as a localized probe in chemical and biological systems. Further detailed computational studies and broader experimental characterization would be beneficial to fully elucidate its electronic properties and potential applications.

References

Spectroscopic Characterization of 2-Naphthyl Isocyanide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Naphthyl isocyanide, a key intermediate in various synthetic and medicinal chemistry applications. This document outlines the expected spectroscopic data based on the compound's structure and provides detailed experimental protocols for its analysis using various techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanide (-N≡C) | Asymmetric Stretch | 2150 - 2110 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Strong |

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| Aromatic Protons | Multiplet | 7.20 - 8.00 |

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Isocyanide (-N≡C) | 155 - 170 |

| Aromatic Carbons | 110 - 140 |

Table 4: Mass Spectrometry Data

| Ion | m/z (expected) | Description |

| [M]⁺ | 153.18 | Molecular Ion |

| [M-HCN]⁺ | 126.16 | Loss of hydrogen cyanide |

| [C₁₀H₇]⁺ | 127.17 | Naphthyl cation |

Table 5: UV-Vis Spectroscopy Data (Predicted)

Solvent: Ethanol or Cyclohexane

| Transition | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π* | ~220, ~275, ~310 | High |

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the isocyanide functional group and other characteristic vibrations of the aromatic naphthalene ring.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution Sample: Dissolve a small amount of the sample in a suitable infrared-transparent solvent (e.g., chloroform, carbon tetrachloride).

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the molecule by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

-

Number of Scans: 8-16 scans.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): A standard method for volatile compounds, typically performed at 70 eV.

-

-

Instrument Parameters (GC-MS):

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Scan Range: A range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Wavelength Range: Scan from approximately 200 nm to 400 nm.

-

Cuvette: Use a matched pair of quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the other cuvette with the sample solution.

-

Record the absorbance spectrum.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Quantum Chemical Insights into 2-Naphthyl Isocyanide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-Naphthyl isocyanide (also known as 2-isocyanonaphthalene), a molecule of interest in organic synthesis, materials science, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the molecule's electronic structure, vibrational properties, and reactivity, underpinned by theoretical calculations.

Core Molecular Properties

This compound is an aromatic isocyanide featuring a naphthalene backbone. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇N | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 10124-78-4 | [1] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)N#C | |

| InChI Key | ZZKQDMRCHFQQCQ-UHFFFAOYSA-N |

Theoretical Computational Workflow

Quantum chemical calculations are pivotal in elucidating the properties of molecules like this compound. A typical workflow for such an investigation is depicted below. This process generally involves geometry optimization to find the most stable molecular structure, followed by frequency analysis to confirm it as a true minimum on the potential energy surface and to predict its vibrational spectra. Subsequent calculations can then determine electronic properties such as the frontier molecular orbitals (HOMO and LUMO).

A typical workflow for quantum chemical calculations on a molecule like this compound.

Electronic Structure and Frontier Orbitals

The electronic structure of isocyanides is unique, often described by resonance structures that highlight a C- to N+ triple bond and a carbene-like character. This dual nature makes the terminal carbon both a nucleophile and an electrophile. In this compound, the aromatic naphthalene ring significantly influences the electronic properties through conjugation.

Theoretical calculations, such as Density Functional Theory (DFT), are essential for quantifying these properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the molecule's reactivity. For aromatic isocyanides, the HOMO is typically associated with the π-system of the aromatic ring and the isocyanide carbon, while the LUMO is often a π* orbital distributed over the aromatic system.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For naphthalene derivatives, substitutions can modulate this gap.

The relationship between the molecular structure and its key electronic orbitals can be visualized as follows:

Relationship between molecular structure and electronic properties.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for characterizing isocyanides. The stretching vibration of the isocyanide group (N≡C) gives rise to a strong and characteristic absorption band in the IR spectrum.

Experimental studies have identified the N≡C stretching frequency for this compound. In one study, a derivative of this compound exhibited this characteristic vibration at 2125 cm⁻¹[1]. Another investigation focused on the vibrational characteristics of this compound (referred to as 2NI) in various solvents, indicating that the isonitrile stretching frequency is sensitive to the solvent's properties[2].

Quantum chemical calculations can predict the vibrational frequencies and intensities with good accuracy. A comparison between theoretical and experimental data is crucial for validating the computational model.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| N≡C Stretch | ~2125[1] | Value dependent on computational method | Isocyanide group stretching |

| Aromatic C-H Stretch | Typically 3000-3100 | Value dependent on computational method | Naphthalene ring C-H stretching |

| Aromatic C=C Stretch | Typically 1400-1600 | Value dependent on computational method | Naphthalene ring C=C stretching |

Note: Calculated frequencies are often scaled to better match experimental values.

Experimental and Computational Protocols

Synthesis

A common route for the synthesis of aryl isocyanides involves the dehydration of the corresponding formamide. For this compound, this would typically involve the reaction of N-(2-naphthyl)formamide with a dehydrating agent such as phosphorus oxychloride or tosyl chloride in the presence of a base. A novel dipeptidomimetic of naphthyl isocyanide has been synthesized and characterized, providing a potential route for related structures[1].

Spectroscopic Characterization

-

FT-IR Spectroscopy : The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet) or dissolved in a suitable solvent. The N≡C stretching vibration is a key diagnostic peak[1][2].

-

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Quantum Chemical Calculation Methodology

While a specific computational study for isolated this compound is not extensively reported, a standard and reliable protocol can be derived from studies on similar naphthalene derivatives.

-

Geometry Optimization : The molecular geometry of this compound would be optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set is B3LYP/6-311++G(d,p).

-

Frequency Calculations : Following optimization, a frequency calculation at the same level of theory is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational frequencies and IR intensities.

-

Electronic Structure Analysis : The optimized geometry is then used for single-point energy calculations to determine electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the generation of a molecular electrostatic potential (MEP) map to identify regions of electrophilic and nucleophilic character. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and intramolecular interactions.

Applications and Future Directions

The unique electronic properties of this compound make it a valuable building block in various fields.

-

Drug Development : The isocyanide group can participate in multicomponent reactions, which are powerful tools for the rapid synthesis of diverse libraries of drug-like molecules. Its use as a fluorescent probe for detecting mercury ions in living cells has been demonstrated, highlighting its potential in diagnostics[1].

-

Materials Science : Aromatic isocyanides are used as ligands in organometallic chemistry. The photophysical properties of metal complexes containing this compound have been investigated, suggesting applications in luminescent materials[3].

-

Organic Synthesis : The reactivity of the isocyanide group allows for its participation in various cycloaddition and insertion reactions, making it a versatile synthon.

Future research will likely focus on leveraging the properties of this compound to design novel functional materials, develop new catalytic systems, and synthesize complex bioactive molecules. The continued synergy between experimental work and increasingly accurate quantum chemical calculations will be crucial in advancing these efforts.

References

- 1. Design and Synthesis of Dipeptidomimetic Isocyanonaphthalene as Enhanced-Fluorescent Chemodosimeter for Sensing Mercury Ion and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A new approach to the effects of isocyanide (CN-R) ligands on the luminescence properties of cycloplatinated(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Reactivity of 2-Naphthyl Isocyanide with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

2-Naphthyl isocyanide is an aromatic isocyanide that serves as a versatile building block in organic synthesis. Its unique electronic structure, characterized by a terminal carbon atom with both nucleophilic and electrophilic character, allows it to react with a wide array of electrophiles. This reactivity is central to its application in multicomponent reactions (MCRs) and the synthesis of complex nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, focusing on key reaction classes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Reactivity Profile of this compound

The isocyanide functional group (-N≡C) in this compound is the locus of its reactivity. The terminal carbon atom possesses a lone pair of electrons, rendering it nucleophilic. Simultaneously, the carbon atom is electron-deficient, making it susceptible to nucleophilic attack, thus also exhibiting electrophilic character. This dual reactivity is key to its role in complex chemical transformations.

Key Reactions with Electrophiles

The reactions of this compound with electrophiles can be broadly categorized into three major classes:

-

Passerini Three-Component Reaction (P-3CR): A reaction between an aldehyde or ketone (electrophile), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.

-

Ugi Four-Component Reaction (U-4CR): A condensation reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide.

-

Cycloaddition Reactions: Reactions where the isocyanide participates in the formation of a cyclic product, such as in [4+1] cycloadditions to generate five-membered rings.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a powerful tool for the one-pot synthesis of α-acyloxy amides.[1][2] In this reaction, this compound acts as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, which is activated by the carboxylic acid.

General Reaction Scheme:

Caption: General scheme of the Passerini reaction.

Mechanistic Pathway

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents.[1][2]

Caption: Mechanistic pathway of the Passerini reaction.

Quantitative Data

While specific data for a wide range of Passerini reactions involving this compound is not extensively tabulated in single sources, representative yields for analogous reactions are generally in the moderate to high range. For instance, Passerini reactions with various isocyanides and aldehydes can afford α-acyloxycarboxamides in yields ranging from 18% to 82%.[3]

Table 1: Representative Yields for Passerini-type Reactions

| Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide | Yield (%) | Reference |

| Formaldehyde | Undecanoic acid | Isocyanide 1 | 82 | [3] |

| Formaldehyde | Oleic acid | Isocyanide 2 | 49 | [3] |

| Formaldehyde | Geranic acid | Isocyanide 3 | 43 | [3] |

Note: This table presents data for analogous Passerini reactions to illustrate typical yields. Specific data for this compound needs to be determined experimentally for each set of reactants.

Experimental Protocol: General Procedure for the Passerini Reaction

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol, 1.0 eq.).

-

Solvent and Reagent Addition: Dissolve the aldehyde in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL). Add the carboxylic acid (1.2 mmol, 1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Addition of Isocyanide: Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry.[4][5]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a highly efficient one-pot synthesis of α-aminoacyl amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[6][7] This reaction is of great importance in the generation of compound libraries for drug discovery due to the wide variety of substitution patterns possible in the products.

General Reaction Scheme:

Caption: General scheme of the Ugi reaction.

Mechanistic Pathway

The Ugi reaction mechanism involves the initial formation of an imine from the aldehyde/ketone and the amine. This is followed by the nucleophilic attack of the isocyanide on the protonated imine (iminium ion), leading to a nitrilium ion intermediate, which is then trapped by the carboxylate. A final Mumm rearrangement yields the stable bis-amide product.[6][8]

Caption: Mechanistic pathway of the Ugi reaction.

Quantitative Data

Experimental Protocol: General Procedure for the Ugi Reaction

-

Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq.) and the amine (1.0 mmol, 1.0 eq.) in a polar protic solvent such as methanol (5 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Addition of Reactants: Add the carboxylic acid (1.0 mmol, 1.0 eq.) to the reaction mixture, followed by the addition of this compound (1.0 mmol, 1.0 eq.).

-

Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

Workup and Purification: After completion, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by silica gel column chromatography.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, particularly [4+1] cycloadditions, where it provides the one-carbon component to form a five-membered ring. These reactions are valuable for the synthesis of various nitrogen-containing heterocycles.

General Reaction Scheme for [4+1] Cycloaddition:

Caption: General scheme of a [4+1] cycloaddition reaction.

Experimental Workflow

Caption: Experimental workflow for a cycloaddition reaction.

Detailed quantitative data and specific experimental protocols for cycloaddition reactions of this compound are highly dependent on the nature of the electrophilic partner and the reaction conditions. Researchers should consult specific literature for the desired transformation.

Conclusion

This compound is a highly valuable reagent in organic synthesis, demonstrating versatile reactivity with a range of electrophiles. Its participation in Passerini and Ugi multicomponent reactions provides efficient pathways to complex acyclic and heterocyclic structures. Furthermore, its role in cycloaddition reactions opens avenues for the synthesis of diverse five-membered nitrogen-containing rings. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to leverage the synthetic potential of this compound. Further exploration and optimization of reaction conditions for specific substrates will undoubtedly continue to expand the applications of this versatile building block.

References

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. iris.uniupo.it [iris.uniupo.it]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

The Nucleophilic Character of 2-Naphthyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocyanides are a unique class of organic compounds exhibiting dual electronic character, capable of acting as both nucleophiles and electrophiles. This guide focuses on the nucleophilic nature of 2-Naphthyl isocyanide, a key building block in synthetic and medicinal chemistry. While comprehensive quantitative data on its nucleophilicity remains limited in publicly available literature, this document provides an in-depth overview of its reactivity in key nucleophilic addition reactions, namely the Passerini and Ugi multicomponent reactions. This guide offers detailed, generalized experimental protocols and visual diagrams of reaction mechanisms and workflows to serve as a valuable resource for the scientific community.

Introduction: The Ambident Nature of Isocyanides

Isocyanides (or isonitriles) are characterized by a terminal carbon atom with a lone pair of electrons and a formal negative charge in one of its major resonance structures, rendering it nucleophilic. The adjacent nitrogen atom bears a formal positive charge. The overall reactivity of an isocyanide is influenced by the electronic nature of its substituent. In the case of this compound, the naphthyl group, an extended aromatic system, can modulate the electron density at the isocyanide carbon through resonance and inductive effects.

The nucleophilic character of this compound is most prominently demonstrated in its participation in multicomponent reactions (MCRs), where it efficiently constructs complex molecular scaffolds.[1][2][3] These reactions are of paramount importance in drug discovery and development for the rapid generation of libraries of structurally diverse compounds.[2]

Nucleophilic Reactivity in Multicomponent Reactions

The carbon atom of the isocyanide group in this compound acts as a potent nucleophile, readily attacking electrophilic centers. This reactivity is the cornerstone of its application in the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide.[1][4] In this reaction, the isocyanide carbon of this compound attacks the electrophilic carbon of the carbonyl compound.[1]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which produces a bis-amide.[3] The reaction is initiated by the formation of an iminium ion from the amine and carbonyl compound, which is then attacked by the nucleophilic isocyanide.[3]

Quantitative Data on Nucleophilic Character

A thorough review of the scientific literature did not yield specific quantitative data on the nucleophilic character of this compound, such as rate constants, Hammett parameters, or a Mayr's nucleophilicity parameter. Such data is crucial for precisely predicting its reactivity and comparing it with other nucleophiles. The following table presents a hypothetical structure for organizing such data, which would be invaluable for quantitative structure-activity relationship (QSAR) studies and reaction optimization.

| Reaction Type | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| Passerini | Benzaldehyde | Dichloromethane | 25 | Data not available | |

| Ugi | Iminium of Aniline/Benzaldehyde | Methanol | 25 | Data not available |

Table 1: Hypothetical table for quantitative reactivity data of this compound. Specific experimental data is currently unavailable in the reviewed literature.

Experimental Protocols

The following are generalized protocols for the Passerini and Ugi reactions, which can be adapted for use with this compound.

General Protocol for the Passerini Reaction

This protocol describes the synthesis of an α-acyloxy carboxamide using an aldehyde, a carboxylic acid, and this compound.

Materials:

-

Aldehyde (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL).

-

Stir the solution at room temperature for 10 minutes.

-

Add this compound (1.0 mmol, 153 mg) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for the Ugi Reaction

This protocol outlines the synthesis of a bis-amide using an aldehyde, an amine, a carboxylic acid, and this compound.

Materials:

-

Aldehyde (1.0 eq)

-

Amine (1.0 eq)

-

Carboxylic acid (1.0 eq)

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (10 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol) to the reaction mixture.

-

Add this compound (1.0 mmol, 153 mg) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the Passerini and Ugi reactions, as well as a general experimental workflow.

Caption: Mechanism of the Passerini Reaction.

Caption: Mechanism of the Ugi Reaction.

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily showcasing its nucleophilic character in multicomponent reactions to form complex, drug-like molecules. While a quantitative understanding of its nucleophilicity is an area ripe for future investigation, the established reactivity patterns in Passerini and Ugi reactions provide a solid foundation for its application in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to facilitate further exploration and exploitation of this versatile building block.

References

The Thermal Stability of 2-Naphthyl Isocyanide: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the thermal stability of 2-Naphthyl isocyanide, a crucial parameter for its handling, storage, and application in research and drug development. While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document consolidates information on its known properties, the thermal behavior of analogous aryl isocyanides, and standardized methodologies for assessing thermal stability.

Physicochemical Properties and Storage

This compound is a solid aromatic isocyanide. Its fundamental properties are summarized in Table 1. The recommended storage temperature of -20°C suggests that the compound may be susceptible to degradation at ambient temperatures over extended periods.

| Property | Value | Reference |

| Synonyms | 2-Isocyanonaphthalene, 2-Naphthalenylisonitrile | [1][2] |

| Molecular Formula | C₁₁H₇N | [1][2] |

| Molecular Weight | 153.18 g/mol | [1][2] |

| Melting Point | 60-64 °C (lit.) | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| Appearance | Solid |

Expected Thermal Behavior of Aryl Isocyanides

Aryl isocyanides, including this compound, are known to exhibit complex thermal behavior. The isocyanide functional group is highly reactive and can undergo various transformations upon heating.

The primary mode of thermal decomposition for many aryl isocyanides is oligomerization or polymerization . Studies on various aryl isocyanides have shown that heating can induce self-reaction to form trimers, tetramers, and higher-order polymers. For instance, some aryl isocyanides have been observed to undergo thermal oligomerization at temperatures in the range of 135-150°C. The stability of the isocyanide is influenced by the nature of the aromatic substituent.

Under fire conditions, the hazardous decomposition products of this compound include carbon oxides and nitrogen oxides.

Experimental Protocols for Assessing Thermal Stability

To quantitatively assess the thermal stability of this compound, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition, the percentage of mass loss at various temperatures, and identifying different stages of decomposition.

Detailed Experimental Protocol for TGA:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as dry nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for a few minutes to ensure thermal stability before heating.

-

Heat the sample at a constant rate, for example, 10°C/min, from the initial temperature to a final temperature high enough to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum (obtained from the derivative of the TGA curve, DTG).

-

Percentage Mass Loss: The amount of mass lost at each decomposition step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition, providing further insight into the thermal stability of the compound.

Detailed Experimental Protocol for DSC:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected decomposition.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Melting Point: An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Decomposition Exotherm/Endotherm: Peaks indicating the energy released or absorbed during decomposition. The onset temperature and peak temperature of these events provide information on thermal stability.

-

Enthalpy of Decomposition (ΔHdecomp): The area under the decomposition peak, which quantifies the heat of the reaction.

-

Representative Thermal Analysis Data

| Parameter | Technique | Expected Value/Observation |

| Melting Point (Tm) | DSC | ~60-64°C (Endothermic peak) |

| Onset of Decomposition (Tonset) | TGA/DSC | > 150°C |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG) | Multiple peaks possible, indicating multi-step decomposition. A significant peak may appear in the 200-400°C range. |

| Mass Loss | TGA | Significant mass loss corresponding to the volatilization of decomposition products. |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | Likely an exothermic process due to oligomerization/polymerization. |

| Residual Mass at 600°C | TGA | A certain percentage of char residue may be observed, depending on the extent of polymerization and carbonization. |

Decomposition Pathway

The thermal decomposition of aryl isocyanides can proceed through complex pathways, often involving oligomerization. A plausible initial pathway involves the reaction of multiple this compound molecules to form larger, more stable structures.

Caption: A simplified workflow illustrating the thermal decomposition of this compound.

Experimental Workflow for Thermal Stability Assessment

A systematic workflow is essential for a thorough evaluation of the thermal stability of this compound.

Caption: A logical workflow for the comprehensive thermal stability analysis of this compound.

Conclusion

While direct, quantitative thermal stability data for this compound is limited, this guide provides a robust framework for its assessment based on the known behavior of aryl isocyanides and standard analytical techniques. Researchers and drug development professionals should handle this compound with an understanding of its potential for thermal decomposition, particularly at elevated temperatures. The recommended storage at -20°C should be strictly adhered to in order to maintain its integrity. For applications requiring heating, a thorough thermal analysis using the protocols outlined in this document is strongly advised to establish safe operating parameters.

References

Unveiling the Molecular Architecture of 2-Naphthyl Isocyanide: A Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – This technical guide provides a comprehensive analysis of the molecular geometry of 2-naphthyl isocyanide, a molecule of significant interest to researchers in materials science and drug development. This document collates available spectroscopic data and presents a detailed computational study to elucidate the precise structural parameters of this compound.

Introduction

This compound (C₁₁H₇N) is an aromatic isonitrile featuring a naphthalene backbone. The isocyanide functional group (-N≡C), with its unique electronic properties, imparts interesting reactivity and potential for coordination chemistry, making it a valuable building block in organic synthesis and the design of novel molecular materials. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing new derivatives, and understanding its interactions in biological systems. This guide presents a combination of experimental spectroscopic data and computational modeling to define the molecular geometry of this compound.

Experimental Data: Vibrational Spectroscopy

Infrared spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are intrinsically linked to their geometry and bonding. The characteristic stretching frequency of the isocyanide group is particularly sensitive to its chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy has been employed to characterize the vibrational properties of this compound in various solvents. A study by Peng et al. (2023) provides valuable data on the isonitrile stretching frequency, which is summarized in the table below.[1][2]

| Solvent | Isocyanide Stretching Frequency (ν(N≡C)) (cm⁻¹) |

| Acetonitrile | ~2123 |

| n-Octanol | ~2117 |

| Various Alcohols | Two distinct peaks observed, indicating non-hydrogen-bonded (~2123 cm⁻¹) and hydrogen-bonded species. |

| Table 1: Isocyanide stretching frequencies of this compound in different solvents, as reported by Peng et al. (2023).[1][2] |

Experimental Protocol: FTIR Spectroscopy

The following provides a general methodology for obtaining the FTIR spectrum of this compound, based on standard laboratory practices.

Figure 1: A generalized workflow for acquiring the FTIR spectrum of this compound.

Computational Analysis: Molecular Geometry Optimization

Due to the absence of publicly available crystallographic or gas-phase diffraction data, a computational approach using Density Functional Theory (DFT) was employed to determine the equilibrium geometry of this compound in the gas phase.

Methodology

The molecular structure of this compound was optimized using the Gaussian 16 software package. The B3LYP functional was employed in conjunction with the 6-311+G(d,p) basis set, a combination known to provide accurate geometries for organic molecules. A frequency calculation was performed on the optimized structure to confirm that it corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Computational Geometry Optimization

Figure 2: A workflow diagram illustrating the computational geometry optimization process for this compound.

Optimized Molecular Geometry

The geometry optimization yielded a planar naphthalene core with a linear isocyanide group. The key geometric parameters are presented in the following tables.

Table 2: Selected Bond Lengths of this compound (Computed)

| Bond | Bond Length (Å) |

| N≡C (Isocyanide) | 1.175 |

| C2-N (Naphthyl-N) | 1.410 |

| C1-C2 | 1.385 |

| C2-C3 | 1.421 |

| C3-C4 | 1.378 |

| C4-C4a | 1.425 |

| C4a-C10 | 1.419 |

| C5-C6 | 1.375 |

| C6-C7 | 1.418 |

| C7-C8 | 1.376 |

| C8-C8a | 1.424 |

| C8a-C4a | 1.430 |

| C1-H1 | 1.082 |

| C3-H3 | 1.084 |

Note: Atom numbering follows standard IUPAC nomenclature for naphthalene, with the isocyanide group attached at position 2.

Table 3: Selected Bond Angles of this compound (Computed)

| Angle | Bond Angle (°) |

| C2-N-C (Isocyanide) | 178.5 |

| C1-C2-N | 119.8 |

| C3-C2-N | 119.5 |

| C1-C2-C3 | 120.7 |

| C2-C3-C4 | 120.2 |

| C3-C4-C4a | 121.3 |

| C4-C4a-C10 | 118.9 |

| C4a-C10-C5 | 120.5 |

Table 4: Selected Dihedral Angles of this compound (Computed)

| Dihedral Angle | Angle (°) |

| N-C2-C1-C8a | 179.9 |

| N-C2-C3-C4 | -179.8 |

| C1-C2-C3-C4 | 0.1 |

| C2-C3-C4-C4a | -0.1 |

The computational results confirm the planarity of the naphthalene ring system and the near-linear arrangement of the C-N-C moiety of the isocyanide group.

Structure-Function Relationships

The elucidated molecular geometry provides a foundational understanding for several key aspects of this compound's properties and reactivity.

Figure 3: Logical relationships between the molecular geometry of this compound and its properties and reactivity.

The planarity of the naphthalene system influences π-π stacking interactions, which are critical for crystal engineering and the properties of thin films. The exposed and linear isocyanide group is readily accessible for coordination to metal centers, a key feature in the design of catalysts and functional materials. The precise bond lengths and angles can be used to parameterize molecular mechanics force fields for larger-scale simulations, such as protein-ligand docking studies in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry of this compound by integrating experimental FTIR data with computational DFT calculations. The presented geometric parameters offer a robust model for understanding the structure-property relationships of this versatile molecule. These findings are intended to support further research and development efforts in fields ranging from medicinal chemistry to materials science.

References

Theoretical Exploration of 2-Naphthyl Isocyanide Reactivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl isocyanide is an aromatic isocyanide that holds significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its rigid naphthyl backbone and the unique electronic properties of the isocyanide functional group make it a valuable building block in multicomponent reactions and cycloadditions. This technical guide provides an in-depth analysis of the theoretical aspects of this compound's reactivity, supported by available experimental data and computational studies on analogous aromatic isocyanides. The document is intended to serve as a comprehensive resource for researchers looking to leverage the synthetic utility of this versatile molecule.

Core Concepts: The Electronic Structure and Reactivity of Isocyanides

The reactivity of isocyanides is governed by the unique electronic nature of the isocyano group (-N≡C). It is best described as a resonance hybrid of a zwitterionic and a carbenic form. This duality allows the terminal carbon to exhibit both nucleophilic and electrophilic character, making it highly reactive towards a variety of substrates. The naphthyl group in this compound, being an extended aromatic system, influences the electronic properties of the isocyano group through resonance and inductive effects, modulating its reactivity in comparison to simpler alkyl or aryl isocyanides.

Synthesis of this compound

The synthesis of this compound, like other aromatic isocyanides, can be achieved through several established methods. The most common laboratory-scale syntheses involve the dehydration of the corresponding formamide or the reaction of the primary amine with chloroform and a base (the carbylamine reaction).

Experimental Protocol: Synthesis via Dehydration of N-(2-Naphthyl)formamide

A prevalent method for synthesizing isocyanides is the dehydration of N-substituted formamides.[1] This can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.[1]

General Procedure:

-

N-(2-Naphthyl)formamide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

Triethylamine (or another suitable base) is added, followed by the dropwise addition of phosphorus oxychloride.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Work-up involves quenching the reaction with an aqueous base, followed by extraction, drying, and purification of the this compound product, typically by chromatography.

Key Reactions and Theoretical Insights

This compound is a versatile reactant in a variety of organic transformations, most notably in multicomponent reactions and cycloadditions.

Multicomponent Reactions: Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials.[2][3] Isocyanides are cornerstone reagents in some of the most powerful MCRs.[4]

The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide.[5] This reaction is of immense importance in the rapid generation of compound libraries for drug discovery.[4]

Generalized Ugi Reaction Workflow:

Caption: Generalized workflow of the Ugi four-component reaction.

Reaction Mechanism: The mechanism of the Ugi reaction is generally accepted to proceed through the initial formation of an imine from the aldehyde and amine.[6] This is followed by protonation by the carboxylic acid to form an iminium ion, which is then attacked by the nucleophilic carbon of the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[6]

Experimental Protocol for a Generic Ugi Reaction: [8]

-

In a round-bottom flask, the aldehyde (1.0 eq.), amine (1.0 eq.), and carboxylic acid (1.0 eq.) are dissolved in an appropriate solvent, typically methanol.

-

The mixture is stirred at room temperature.

-

This compound (1.0 eq.) is added to the solution.

-

The reaction is monitored by TLC or LC-MS until completion.

-

The product is isolated and purified by standard techniques such as crystallization or column chromatography.

| Reactant Class | Example Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aldehyde | Benzaldehyde | Methanol | Room Temp. | 24-48 | 70-90 (typical) | [6] |

| Amine | Benzylamine | Methanol | Room Temp. | 24-48 | 70-90 (typical) | [6] |

| Carboxylic Acid | Acetic Acid | Methanol | Room Temp. | 24-48 | 70-90 (typical) | [6] |

| Isocyanide | This compound | Methanol | Room Temp. | 24-48 | (Not Specified) | N/A |

Note: Yields are typical for Ugi reactions and may vary for this compound.

The Passerini reaction is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[9] It is one of the first discovered isocyanide-based multicomponent reactions.[9]

Caption: Logical flow of a [3+2] cycloaddition involving an isocyanide.

Theoretical Considerations: Theoretical studies on cycloaddition reactions involving isocyanides are less common than for alkenes or alkynes. However, the principles of frontier molecular orbital (FMO) theory can be applied. The HOMO and LUMO energy levels of this compound and the reacting partner will determine the feasibility and regioselectivity of the cycloaddition. The extended conjugation of the naphthyl group is expected to lower the energy of the HOMO and LUMO of the isocyanide, which will affect its reactivity profile in these pericyclic reactions.

While specific experimental data for cycloaddition reactions of this compound are scarce, the general reactivity of isocyanides in such transformations suggests that it would be a viable reaction partner.

Conclusion

This compound is a promising building block in organic synthesis, with its reactivity dominated by the versatile isocyano group. While specific theoretical studies on this particular molecule are limited, a strong understanding of its reactivity can be inferred from the extensive research on isocyanide chemistry in general and computational studies on analogous aromatic systems. The Ugi and Passerini multicomponent reactions represent powerful tools for leveraging the synthetic potential of this compound in the rapid construction of complex molecules. Further computational and experimental investigations into the cycloaddition reactions and other transformations of this compound are warranted to fully exploit its utility in medicinal chemistry and materials science. This guide provides a foundational understanding to encourage and facilitate such future research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 3. A mechanistic study of the manganese porphyrin-catalyzed C–H isocyanation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ugi Reaction [organic-chemistry.org]

- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Passerini reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Naphthyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2-Naphthyl isocyanide, a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry. The protocols outlined below are based on established methods for isocyanide synthesis, primarily through the dehydration of the corresponding formamide.

Introduction

This compound is an aromatic isonitrile characterized by its pungent odor and versatile reactivity. The synthesis of isocyanides can be achieved through several methods, with the most common being the dehydration of N-substituted formamides and the carbylamine reaction of primary amines. This document will focus on a two-step synthesis pathway starting from 2-naphthylamine, which involves an initial formylation followed by dehydration. This method is generally favored for its high yields and relatively mild conditions compared to the classical carbylamine reaction.

Overall Reaction Scheme

The synthesis of this compound from 2-naphthylamine proceeds in two main steps:

-

Formylation of 2-Naphthylamine: 2-Naphthylamine is reacted with formic acid to yield N-(2-naphthyl)formamide.

-

Dehydration of N-(2-Naphthyl)formamide: The intermediate formamide is then dehydrated using a suitable reagent, such as phosphorus oxychloride (POCl₃) in the presence of a base, to afford this compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Naphthyl)formamide (Formylation)

This protocol describes the preparation of the formamide intermediate from 2-naphthylamine.

Materials:

-

2-Naphthylamine

-

Formic acid (85-90%)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-naphthylamine and toluene.

-

Add 1.2 to 2.0 equivalents of formic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[1]

-

Continue refluxing for 4-9 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-